molecular formula C29H30O3 B11164275 6-hexyl-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

6-hexyl-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Cat. No.: B11164275
M. Wt: 426.5 g/mol
InChI Key: GPLPGYNVKKECLX-UHFFFAOYSA-N
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Description

6-hexyl-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a hexyl chain, a methylbenzyl ether group, and a phenyl group attached to the chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hexyl-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of 4-hydroxycoumarin with appropriate aldehydes or ketones under acidic or basic conditions to form the chromen-2-one structure. The hexyl and methylbenzyl groups are then introduced through alkylation reactions using suitable alkyl halides and bases.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hexyl-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the methylbenzyl ether group is located.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-hexyl-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-hexyl-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, modulating their activity. For example, it could inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • 6-chloro-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
  • 6-ethyl-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one

Uniqueness

6-hexyl-7-[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexyl chain and methylbenzyl ether group differentiates it from other chromen-2-one derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Properties

Molecular Formula

C29H30O3

Molecular Weight

426.5 g/mol

IUPAC Name

6-hexyl-7-[(4-methylphenyl)methoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C29H30O3/c1-3-4-5-7-12-24-17-26-25(23-10-8-6-9-11-23)18-29(30)32-28(26)19-27(24)31-20-22-15-13-21(2)14-16-22/h6,8-11,13-19H,3-5,7,12,20H2,1-2H3

InChI Key

GPLPGYNVKKECLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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